molecular formula C12H12O5 B2608012 ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 1646839-55-5

ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B2608012
CAS No.: 1646839-55-5
M. Wt: 236.223
InChI Key: DNZQBOVZFWQLMA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a versatile organic compound with the molecular formula C12H12O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products

Scientific Research Applications

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZQBOVZFWQLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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